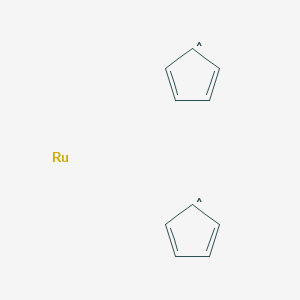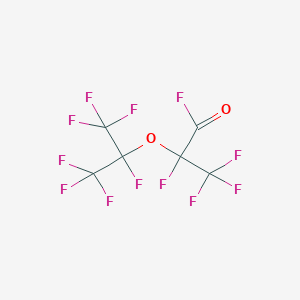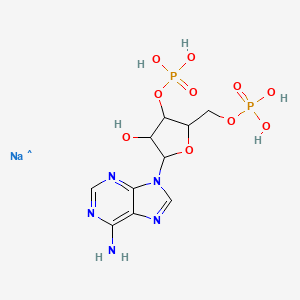
Adenosine 3' 5'-diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine 3’,5’-diphosphate is an adenine nucleotide containing a phosphate group at the 3’ and 5’ positions of the pentose sugar ribose. It is a product of 3’-phosphoadenosine 5’-phosphosulfate (PAPS), a cofactor of sulfotransferases (SULTs), and has been used to study the kinetic properties and structure of SULTs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Adenosine 3’,5’-diphosphate can be synthesized through enzymatic and chemical methods. One common method involves the use of purified enzymes such as ATP sulfurylase, APS kinase, and pyrophosphatase. These enzymes facilitate the conversion of adenosine triphosphate (ATP) to adenosine 3’,5’-diphosphate under controlled conditions .
Industrial Production Methods
In industrial settings, the production of adenosine 3’,5’-diphosphate often involves the use of crude extracts from Escherichia coli, which include overexpressed enzymes. This method is efficient and cost-effective for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Adenosine 3’,5’-diphosphate undergoes various chemical reactions, including hydrolysis, phosphorylation, and dephosphorylation. It can be hydrolyzed to form adenosine monophosphate (AMP) and inorganic phosphate .
Common Reagents and Conditions
Common reagents used in these reactions include ATPases for dephosphorylation and specific nucleotidases for hydrolysis. The reactions typically occur under physiological conditions, such as neutral pH and moderate temperatures .
Major Products Formed
The major products formed from the reactions of adenosine 3’,5’-diphosphate include adenosine monophosphate (AMP) and inorganic phosphate. These products can be further utilized in various metabolic pathways .
Applications De Recherche Scientifique
Adenosine 3’,5’-diphosphate has a wide range of scientific research applications:
Mécanisme D'action
Adenosine 3’,5’-diphosphate exerts its effects by blocking exoribonucleases (XRNs) activity in the nucleus and cytosol. It stimulates stomatal closure and serves as a secondary messenger during abscisic acid (ABA) signaling. Additionally, it can block RNA catabolism and modulate the activity of poly (ADP-ribose) polymerase 1 (PARP1) .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine 5’-diphosphate: Contains two phosphate groups attached to the 5’ carbon of ribose.
Adenosine 2’,5’-diphosphate: Contains phosphate groups at the 2’ and 5’ positions of ribose.
Adenosine 3’-phosphate 5’-phosphosulfate: Contains a sulfate group in addition to the phosphate groups.
Uniqueness
Adenosine 3’,5’-diphosphate is unique due to its specific phosphate group arrangement at the 3’ and 5’ positions of ribose. This unique structure allows it to participate in specific biochemical pathways and regulatory mechanisms that are distinct from other adenosine diphosphates .
Propriétés
Formule moléculaire |
C10H15N5NaO10P2 |
|---|---|
Poids moléculaire |
450.19 g/mol |
InChI |
InChI=1S/C10H15N5O10P2.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(25-27(20,21)22)4(24-10)1-23-26(17,18)19;/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22); |
Clé InChI |
GEFUCMXYJFHBOL-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)OP(=O)(O)O)O)N.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


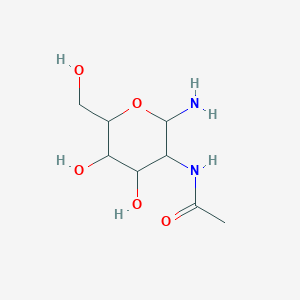
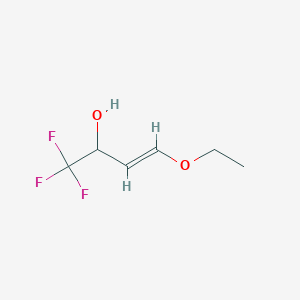
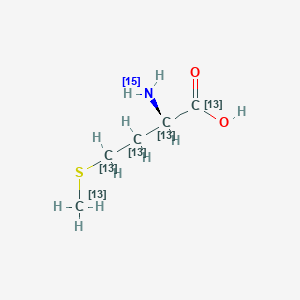

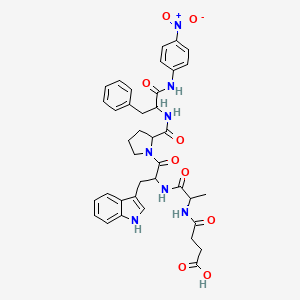
![(1S,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12061891.png)



![(1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid](/img/structure/B12061906.png)
